molecular formula C17H18N2O2S B2775248 Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797067-76-5

Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2775248
CAS RN: 1797067-76-5
M. Wt: 314.4
InChI Key: FZVNJINAQGQDFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates have been synthesized using catalyst-free methods . These methods utilize easily accessible N-hetaryl ureas and alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Protocols: A study by Alizadeh and Roosta (2018) describes an efficient protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives, highlighting their high yield and the mild conditions required (Alizadeh & Roosta, 2018).
  • Molecular Interactions: Langmead et al. (2004) characterized the binding of a novel nonpeptide antagonist to the human orexin-1 receptor, demonstrating the utility of such compounds in studying receptor interactions (Langmead et al., 2004).

Biological and Pharmacological Activities

  • Antibacterial Activity: Odagiri et al. (2013) synthesized novel quinoline derivatives showing potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
  • Antitumor Activity: Research by Castro-Castillo et al. (2010) on lakshminine, a related oxoisoaporphine alkaloid, investigated its antiproliferative activity against tumor cell lines (Castro-Castillo et al., 2010).
  • Analgesic Activity: Cohen, Banner, and Lopresti (1978) explored the analgesic activity of novel spiro heterocycles, which are structurally related to the query compound (Cohen, Banner & Lopresti, 1978).
  • Antioxidant and Anti-inflammatory Activities: A study by Douadi et al. (2020) on azoimine quinoline derivatives highlighted their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding capabilities (Douadi et al., 2020).

Chemical Interactions and Mechanisms

  • Spectroscopic Properties: Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of related compounds, providing insight into their interaction with different solvents and their molecular behavior (Al-Ansari, 2016).
  • Synthetic Approaches: Kumar et al. (2014) described a protocol for synthesizing quinolinyl dispiro heterocycles, emphasizing the role of 1,3-dipolar cycloaddition reactions in their formation (Kumar et al., 2014).

Antimicrobial and Cytotoxic Properties

  • Quinone Cytotoxicity: O'Brien (1991) detailed the molecular mechanisms of quinone cytotoxicity, which is relevant to understanding the biological activities of related compounds (O'Brien, 1991).
  • Tubulin Polymerization Inhibitors: Srikanth et al. (2016) designed quinoline derivatives as tubulin polymerization inhibitors, showing significant cytotoxic activity against various cancer cell lines (Srikanth et al., 2016).

properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-16(15-6-5-13-3-1-2-4-14(13)18-15)19-9-7-17(8-10-19)21-11-12-22-17/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVNJINAQGQDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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